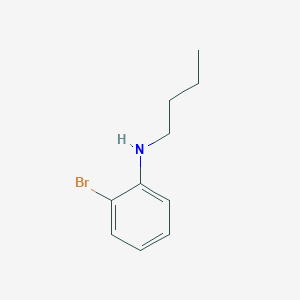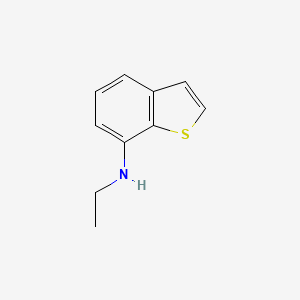
Ivabradine D6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivabradine D6 Hydrochloride is a deuterium-labeled version of Ivabradine Hydrochloride. Ivabradine is a novel heart rate-lowering agent used primarily for the treatment of chronic heart failure and stable angina pectoris. It works by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or vascular tone .
Méthodes De Préparation
The synthesis of Ivabradine D6 Hydrochloride involves the incorporation of deuterium atoms into the Ivabradine molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: Deuterium atoms are introduced into the Ivabradine molecule through a deuterium exchange reaction. This involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions.
Hydrochloride Formation: The deuterated Ivabradine is then reacted with hydrochloric acid to form this compound.
Industrial production methods for this compound are similar to those used for Ivabradine Hydrochloride, with additional steps to incorporate deuterium atoms.
Analyse Des Réactions Chimiques
Ivabradine D6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Ivabradine can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of Ivabradine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of Ivabradine.
Substitution: Ivabradine can undergo substitution reactions where functional groups are replaced with other groups.
Applications De Recherche Scientifique
Ivabradine D6 Hydrochloride is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a reference compound in analytical chemistry for studying the pharmacokinetics and metabolism of Ivabradine.
Biology: It is used in biological studies to investigate the effects of heart rate reduction on various physiological processes.
Medicine: this compound is employed in clinical research to understand its therapeutic potential and safety profile in treating heart-related conditions.
Industry: It is used in the pharmaceutical industry for the development of new heart rate-lowering drugs
Mécanisme D'action
Ivabradine D6 Hydrochloride exerts its effects by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node. This inhibition slows down the diastolic depolarization slope of sinoatrial node cells, leading to a reduction in heart rate. The molecular target of Ivabradine is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the If current .
Comparaison Avec Des Composés Similaires
Ivabradine D6 Hydrochloride is unique compared to other heart rate-lowering agents due to its selective action on the If current without affecting myocardial contractility or vascular tone. Similar compounds include:
Beta-blockers: These drugs reduce heart rate by blocking beta-adrenergic receptors but can have negative inotropic effects.
Calcium channel blockers: These agents lower heart rate by inhibiting calcium influx but can also affect vascular tone and myocardial contractility.
Digoxin: This drug reduces heart rate by increasing vagal tone but has a narrow therapeutic window and potential for toxicity
This compound offers a more favorable side effect profile due to its selective action on the If current, making it a valuable tool in both research and clinical settings.
Propriétés
Formule moléculaire |
C27H37ClN2O5 |
|---|---|
Poids moléculaire |
511.1 g/mol |
Nom IUPAC |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-bis(trideuteriomethoxy)-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i2D3,3D3; |
Clé InChI |
HLUKNZUABFFNQS-SNBVEVFOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C2CC(=O)N(CCC2=C1)CCCN(C)C[C@H]3CC4=CC(=C(C=C34)OC)OC)OC([2H])([2H])[2H].Cl |
SMILES canonique |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)
![{1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid](/img/structure/B12433918.png)
![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)


![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)
![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)
![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)

![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
